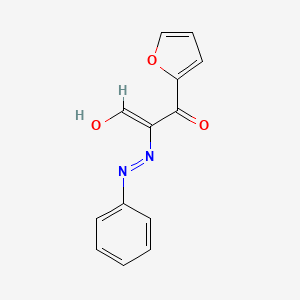
1-(2-Furyl)-propan-1,2,3-trion, 2-Phenylhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is particularly interesting due to its unique structure, which includes a furan ring and a phenylhydrazone moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology and Medicine: Its hydrazone moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and structural features make it suitable for use in the production of polymers, dyes, and other specialty chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone typically involves the reaction of 1-(2-furyl)propanetrione with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The furan ring and phenylhydrazone moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazines.
Wirkmechanismus
The mechanism of action of Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is largely dependent on its chemical structure. The hydrazone moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: A compound with a similar hydrazone structure, known for its antimicrobial properties.
2,5-furandione 2-(phenylhydrazone): Another hydrazone compound with a furan ring, used in various chemical applications.
Uniqueness: Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is unique due to the combination of its furan ring and phenylhydrazone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(Z)-1-(furan-2-yl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H/b11-9-,15-14? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAAFXPNBLRFQ-HPYCBCPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














